molecular formula C22H14O5 B298183 methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate

methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate

Cat. No. B298183
M. Wt: 358.3 g/mol
InChI Key: NLFWFWIYCFFDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MDIMB, and its unique chemical structure makes it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of MDIMB involves its ability to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). MDIMB also exhibits anti-oxidant properties by scavenging free radicals and reducing oxidative stress. These mechanisms of action make MDIMB a promising candidate for drug development.
Biochemical and Physiological Effects:
MDIMB has been shown to have significant biochemical and physiological effects. Scientific research has demonstrated that MDIMB can reduce inflammation, inhibit tumor growth, and improve oxidative stress-related disorders. MDIMB has also been shown to have a low toxicity profile, making it a safe compound for scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using MDIMB in lab experiments include its accessibility, low toxicity profile, and its potential therapeutic applications. However, there are some limitations to using MDIMB in lab experiments. These limitations include the need for further research to fully understand its mechanism of action and potential drug interactions.

Future Directions

There are many future directions for scientific research on MDIMB. These include further studies on its mechanism of action, potential drug interactions, and its efficacy in treating various diseases. Additionally, research on the optimization of synthesis methods and the development of MDIMB derivatives may lead to the discovery of more effective compounds for drug development.
Conclusion:
MDIMB is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its unique chemical structure, low toxicity profile, and accessibility make it an attractive candidate for drug development. Scientific research has demonstrated its anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a potential treatment for various diseases. Further research on MDIMB's mechanism of action and potential drug interactions may lead to the discovery of more effective compounds for drug development.

Synthesis Methods

The synthesis of MDIMB involves the reaction of 4-hydroxybenzoic acid with furfural in the presence of a catalyst. The resulting product is then reacted with 1,3-indandione to form MDIMB. The synthesis of MDIMB has been optimized to improve yield and purity, making it an accessible compound for scientific research.

Scientific Research Applications

MDIMB has been extensively studied for its potential therapeutic applications. Scientific research has shown that MDIMB exhibits anti-inflammatory, anti-tumor, and anti-oxidant properties. These properties make MDIMB an attractive candidate for drug development in the treatment of various diseases such as cancer, inflammation, and oxidative stress-related disorders.

properties

Molecular Formula

C22H14O5

Molecular Weight

358.3 g/mol

IUPAC Name

methyl 4-[5-[(1,3-dioxoinden-2-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C22H14O5/c1-26-22(25)14-8-6-13(7-9-14)19-11-10-15(27-19)12-18-20(23)16-4-2-3-5-17(16)21(18)24/h2-12H,1H3

InChI Key

NLFWFWIYCFFDBN-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.